{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is a chemical compound that serves as a key intermediate in the synthesis of Sertraline Hydrochloride []. Sertraline Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) []. While the compound itself is not a drug, its role in the production of an important pharmaceutical underscores its significance in scientific research.
The compound {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is a complex organic molecule featuring a quinoline structure fused with a phenyl and methanamine group. This compound belongs to a class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities. The presence of both the quinoline and methanamine moieties suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.
This compound can be synthesized through various organic reactions, often involving multi-step processes that include cyclization and functional group modifications. The synthesis typically requires specific precursors and reaction conditions to achieve the desired structural configuration.
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is classified as an organic heterocyclic compound. It is part of the broader category of quinoline derivatives, which are known for their pharmacological properties, including antibacterial, antiviral, and anticancer activities.
The synthesis of {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine generally involves several key steps:
The molecular structure of {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine can be represented as follows:
The compound can participate in several chemical reactions:
The mechanism of action for compounds like {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine often involves:
Studies indicate that similar compounds exhibit activity against various targets, including those involved in cancer cell proliferation and bacterial resistance mechanisms.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine (CAS 937599-95-6) emerged in the early 21st century as part of a focused effort to explore nitrogen-containing heterocycles for drug discovery. Its identification coincided with advancements in combinatorial chemistry and high-throughput screening technologies, which enabled systematic exploration of complex heterocyclic frameworks. The compound belongs to the tetrahydroquinoline structural class, historically investigated for CNS modulation and antimicrobial activity. Its specific combination of a partially saturated quinoline moiety linked to a benzylamine group represented a strategic expansion of "privileged scaffold" design principles, aiming to enhance target engagement versatility while maintaining metabolic stability [1] [3].
The synthesis of this compound was first reported in patent literature circa 2010, reflecting pharmaceutical industry interest in novel sp³-rich scaffolds. Unlike flat heteroaromatics prone to promiscuous binding, its tetrahydoquinoline core offers conformational flexibility and chiral topology, enabling selective interactions with biological targets. Early synthetic routes typically involved reductive amination between 3,4-dihydro-2(1H)-quinolinone derivatives and 2-aminobenzaldehyde precursors, followed by functional group manipulations [5]. The emergence of CAS 937599-97-8 (a structural isomer) further demonstrated the scaffold’s chemical tractability for generating structurally diverse libraries [5].
Table 1: Fundamental Characterization Data of {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine
Property | Value | Method/Reference |
---|---|---|
CAS Number | 937599-95-6 | ChemSRC [1] |
Molecular Formula | C₁₆H₁₈N₂ | MolBase [3] |
Molecular Weight | 238.33 g/mol | BLD Pharm [5] |
Exact Mass | 238.14700 Da | ChemSRC [1] |
Topological Polar Surface Area | 29.26 Ų | ChemSRC [1] |
LogP | 3.99 | ChemSRC [1] |
HS Code | 2933499090 | ChemSRC [1] |
This compound exemplifies a "privileged scaffold" due to its balanced physicochemical profile and demonstrated versatility in interacting with diverse biological targets. Its structural architecture combines three pharmacophoric elements:
Computational analyses confirm scaffold drug-likeness: molecular weight (238 Da), LogP (3.99), and hydrogen bond acceptors/donors (2/1) align with Lipinski’s guidelines. The scaffold’s "privileged" status is evidenced by its commercial availability as a building block for medicinal chemistry programs, with suppliers offering derivatives at 98% purity for structure-activity relationship (SAR) exploration [3] [5]. Its structural features enable multiple bioisosteric modifications:
Table 2: Bioisosteric Analogs and Their Design Applications
Structural Modification | Biological Rationale | Representative Applications |
---|---|---|
Amide derivatives | Enhanced target residence time | Protease inhibitors [6] |
Triazole hybrids | Improved solubility and zinc binding | Antifungal agents [7] |
Quinoline ring halogenation | Increased membrane permeability | Antimicrobial candidates [8] |
Carbamate functionalization | Prodrug development | CNS penetration enhancement [6] |
Isoquinoline variation (CAS 937599-97-8) | Altered geometry for receptor selectivity | Kinase inhibition [5] |
The scaffold’s significance is amplified by its presence in natural product-inspired designs. Informatics-driven analysis of plant metabolites has identified tetrahydroquinoline-benzylamine hybrids as promising vectors for novel drug-like molecules, leveraging their structural similarity to alkaloid pharmacophores [4]. Advanced computational approaches like FG-BERT (Functional Group BERT) utilize such scaffolds to predict novel bioactive molecules by learning functional group interactions from large molecular datasets. These models demonstrate exceptional performance in predicting physicochemical and physiological properties relevant to drug design [2].
The synthesis versatility enables scaffold derivatization through green chemistry approaches, including catalyst-free cyclizations and aqueous media reactions, supporting sustainable medicinal chemistry [8]. This combination of synthetic accessibility, structural diversity, and target adaptability solidifies {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine as a contemporary privileged scaffold with broad applicability in hit-to-lead optimization programs across therapeutic areas.
Table 3: Commercially Available Derivatives for Medicinal Chemistry Exploration
Supplier | Catalog Number | Purity | Available Quantities | Price Range |
---|---|---|---|---|
MolBase (China) | JH-38711B | 98% | 10g - 1kg | Moderate [3] |
BLD Pharm (Global) | MFCD08699756 | Not specified | Milligram scale | Premium [5] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3